molecular formula C12H10N2O2 B11891098 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one CAS No. 153212-60-3

2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one

Cat. No.: B11891098
CAS No.: 153212-60-3
M. Wt: 214.22 g/mol
InChI Key: AMPCOZMEFRBZEG-UHFFFAOYSA-N
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Description

2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one is a heterocyclic compound that belongs to the class of chromeno-pyrazolones This compound is characterized by its fused ring structure, which includes a chromene and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one involves the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . This method provides a straightforward approach to obtaining the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

153212-60-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2,3-dimethylchromeno[4,3-c]pyrazol-4-one

InChI

InChI=1S/C12H10N2O2/c1-7-10-11(13-14(7)2)8-5-3-4-6-9(8)16-12(10)15/h3-6H,1-2H3

InChI Key

AMPCOZMEFRBZEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1C)C3=CC=CC=C3OC2=O

Origin of Product

United States

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